molecular formula C12H20INO4 B15203585 1-tert-Butyl 3-ethyl 3-(iodomethyl)azetidine-1,3-dicarboxylate

1-tert-Butyl 3-ethyl 3-(iodomethyl)azetidine-1,3-dicarboxylate

Cat. No.: B15203585
M. Wt: 369.20 g/mol
InChI Key: DQJHHYRCDXNURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butyl) 3-ethyl 3-(iodomethyl)azetidine-1,3-dicarboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 3-ethyl 3-(iodomethyl)azetidine-1,3-dicarboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 3-ethyl 3-(iodomethyl)azetidine-1,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and primary amines can be used under mild conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azetidine derivatives with various functional groups.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of saturated azetidine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-iodoazetidine-1-carboxylate
  • tert-Butyl 3-(methylsulfonyl)oxyazetidine-1-carboxylate
  • tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate

Uniqueness

1-(tert-Butyl) 3-ethyl 3-(iodomethyl)azetidine-1,3-dicarboxylate is unique due to the presence of both tert-butyl and ethyl groups, which provide steric hindrance and influence the compound’s reactivity. The iodomethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C12H20INO4

Molecular Weight

369.20 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-(iodomethyl)azetidine-1,3-dicarboxylate

InChI

InChI=1S/C12H20INO4/c1-5-17-9(15)12(6-13)7-14(8-12)10(16)18-11(2,3)4/h5-8H2,1-4H3

InChI Key

DQJHHYRCDXNURH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)CI

Origin of Product

United States

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